

# Preclinical Development of the ATR Inhibitor (S)-Ceralasertib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |
|----------------------|------------------|-----------|--|
| Compound Name:       | (S)-Ceralasertib |           |  |
| Cat. No.:            | B2849286         | Get Quote |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of **(S)-Ceralasertib** (AZD6738), a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Ceralasertib is a promising anti-cancer agent currently under clinical investigation as both a monotherapy and in combination with other cancer treatments. [1] This document summarizes key preclinical data, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

## **Introduction to Ceralasertib (AZD6738)**

Ceralasertib is an ATP-competitive inhibitor of the ATR serine/threonine kinase, a critical component of the DNA Damage Response (DDR) pathway.[2][3] ATR is activated in response to DNA replication stress, leading to the phosphorylation of downstream targets such as Checkpoint Kinase 1 (CHK1).[4] This activation initiates cell cycle arrest, providing time for DNA repair.[1] By inhibiting ATR, ceralasertib prevents this crucial repair mechanism, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways, such as those with ATM mutations.[3][5]

# **In Vitro Activity**

The in vitro potency and efficacy of ceralasertib have been evaluated across a broad range of cancer cell lines.



## **Enzyme and Cell-Based Potency**

Ceralasertib demonstrates high potency against the ATR kinase in both isolated enzyme and cellular assays.

| Assay Type            | Target                      | IC50            | Reference |
|-----------------------|-----------------------------|-----------------|-----------|
| In Vitro Enzyme Assay | ATR Kinase                  | 0.001 μM (1 nM) | [3]       |
| Cellular Assay        | CHK1 Ser345 Phosphorylation | 0.074 μΜ        | [3]       |

### **Cell Line Growth Inhibition**

Ceralasertib has shown significant single-agent anti-proliferative activity in a variety of solid and hematological cancer cell lines. Enhanced sensitivity is often observed in cell lines with deficiencies in the ATM pathway.[3]

| Cell Line                            | Cancer Type                   | IC50 / GI50    | Reference |
|--------------------------------------|-------------------------------|----------------|-----------|
| LoVo                                 | Colorectal Cancer             | 0.52 μM (IC50) | [6]       |
| H460                                 | Non-Small Cell Lung<br>Cancer | 1.05 μM (GI50) | [7]       |
| H23                                  | Non-Small Cell Lung<br>Cancer | 2.38 μM (GI50) | [7]       |
| Hematological Cell<br>Lines (Median) | Various                       | 0.82 μM (GI50) | [4]       |
| Solid Tumor Cell Lines<br>(Median)   | Various                       | 1.68 μM (GI50) | [4]       |

# **In Vivo Efficacy**

Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of ceralasertib, both as a monotherapy and in combination with other agents.



# **Monotherapy Studies**

Chronic daily oral dosing of ceralasertib has resulted in significant, dose-dependent tumor growth inhibition in several xenograft models, particularly those with ATM deficiencies.[3]

| Xenograft<br>Model | Cancer Type                       | Dosing<br>Regimen       | Tumor Growth<br>Inhibition<br>(%TGI) | Reference |
|--------------------|-----------------------------------|-------------------------|--------------------------------------|-----------|
| LoVo               | Colorectal<br>Cancer              | 50 mg/kg, once<br>daily | Significant                          | [1]       |
| Granta-519         | Mantle Cell<br>Lymphoma           | 50 mg/kg, once<br>daily | Significant                          | [1]       |
| NCI-H23            | Non-Small Cell<br>Lung Cancer     | 50 mg/kg, once<br>daily | Significant                          | [4]       |
| OCI-Ly19           | Diffuse Large B-<br>cell Lymphoma | 25mg/kg, twice<br>daily | 104%                                 | [8]       |

## **Combination Therapy**

Ceralasertib has shown synergistic anti-tumor activity when combined with DNA-damaging chemotherapies and PARP inhibitors.[2]

| Combination<br>Agent | Xenograft<br>Model       | Ceralasertib<br>Dosing        | Outcome                      | Reference |
|----------------------|--------------------------|-------------------------------|------------------------------|-----------|
| Carboplatin          | TNBC PDX                 | 25 mg/kg, daily<br>for 3 days | Tumor<br>Regression          | [9]       |
| Irinotecan           | Colo205                  | 12.5 mg/kg,<br>twice daily    | Enhanced<br>Activity         | [1]       |
| Olaparib             | BRCA2-mutant<br>TNBC PDX | 12.5 mg/kg,<br>twice daily    | Complete Tumor<br>Regression | [1]       |

# **Pharmacokinetics and Pharmacodynamics**



### **Pharmacokinetics**

Pharmacokinetic studies in mice have shown that ceralasertib is orally bioavailable.[3] Interestingly, dose-dependent bioavailability has been observed, with greater than proportional increases in exposure as the dose increases, suggesting saturable first-pass metabolism.[10]

| Dose (mg/kg)       | Cmax (µmol/L)    | Time above IC90 | Reference |
|--------------------|------------------|-----------------|-----------|
| 25 (once daily)    | 8.8              | ~6 hours        | [1]       |
| 50 (once daily)    | 18               | ~8 hours        | [1]       |
| 12.5 (twice daily) | Lower than 50 qd | ~14 hours       | [1]       |

# **Pharmacodynamics**

In vivo, ceralasertib treatment leads to a dose-dependent modulation of ATR signaling, as evidenced by changes in downstream biomarkers.[3] The induction of phosphorylated RAD50 (pRAD50) has been identified as a key pharmacodynamic biomarker of ATR inhibition.[8]

| Biomarker        | Change upon Ceralasertib<br>Treatment | Reference |
|------------------|---------------------------------------|-----------|
| pCHK1 (Ser345)   | Inhibition                            | [2]       |
| yH2AX            | Increase                              | [2]       |
| pRAD50 (pSer635) | Increase                              | [1]       |

# Signaling Pathways and Experimental Workflows Ceralasertib Mechanism of Action

The following diagram illustrates the central role of ATR in the DNA damage response and the mechanism by which ceralasertib exerts its anti-cancer effects.





Click to download full resolution via product page

Caption: Ceralasertib inhibits ATR, preventing CHK1 activation and leading to apoptosis.

## **Experimental Workflow for In Vitro and In Vivo Studies**

The following diagram outlines a typical workflow for the preclinical evaluation of ceralasertib.





Click to download full resolution via product page

Caption: A typical workflow for the preclinical evaluation of ceralasertib.



# Detailed Experimental Protocols Cell Panel Growth Inhibition Assay

Objective: To determine the concentration of ceralasertib that inhibits cell growth by 50% (GI50).

#### Protocol:

- Cell Seeding: Seed cancer cell lines in 96-well plates at a density that allows for logarithmic growth during the treatment period.
- Treatment: Treat the cells with a range of concentrations of ceralasertib.
- Incubation: Incubate the plates for 3 days.
- Cell Proliferation Measurement: Measure cell proliferation using either the MTS CellTiter Proliferation Assay (Promega) or the CellTiter-Glo Luminescent Cell Viability Assay.[1][4]
- Data Analysis: Determine the GI50 values by plotting the percentage of growth inhibition against the log of the ceralasertib concentration.

### **Western Blot Analysis for Pharmacodynamic Markers**

Objective: To assess the effect of ceralasertib on the ATR signaling pathway by measuring the phosphorylation of key downstream proteins.

#### Protocol:

- Cell Treatment: Treat cancer cells with increasing concentrations of ceralasertib for a specified duration (e.g., 24 hours).[1]
- Cell Lysis: Lyse the cells to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.



- Immunoblotting: Probe the membrane with primary antibodies specific for pCHK1 (Ser345), γH2AX, and pRAD50 (pSer635), followed by incubation with appropriate secondary antibodies.
- Detection: Visualize the protein bands using a suitable detection method.

### In Vivo Xenograft Tumor Assay

Objective: To evaluate the anti-tumor efficacy of ceralasertib in a living organism.

### Protocol:

- Animal Model: Use 6 to 9-week-old female athymic nude mice.[1]
- Tumor Implantation: Subcutaneously inject a suspension of cancer cells to establish tumors.
- Treatment: Once tumors reach a specified volume, randomize the mice into treatment and control groups. Administer ceralasertib orally at the desired dose and schedule.[1] The vehicle for administration can be a mixture of 10% DMSO, 40% Propylene Glycol, and 50% deionized water.[4]
- Tumor Growth Monitoring: Measure tumor volume regularly throughout the study.
- Efficacy Assessment: At the end of the study, calculate the percent tumor growth inhibition (%TGI) to determine the efficacy of the treatment.
- Pharmacokinetic and Pharmacodynamic Analysis: Collect plasma and tumor samples at specified time points to analyze drug concentration and biomarker modulation.[1]

### Conclusion

The preclinical data for **(S)-Ceralasertib** (AZD6738) demonstrate its potential as a potent and selective ATR inhibitor with significant anti-tumor activity, both as a monotherapy and in combination with other anti-cancer agents. Its mechanism of action, targeting the DNA damage response pathway, provides a strong rationale for its clinical development in cancers with high replication stress or deficiencies in other DNA repair pathways. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of oncology and DNA damage response.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD6738 [openinnovation.astrazeneca.com]
- 4. Ceralasertib | ATM/ATR | TargetMol [targetmol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-dependent bioavailability and tissue distribution of the ATR inhibitor AZD6738 (ceralasertib) in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Development of the ATR Inhibitor (S)-Ceralasertib: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2849286#preclinical-development-of-the-atr-inhibitor-s-ceralasertib]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com